3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
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Overview
Description
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of cyclobutanamine, featuring a dimethylamino group attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-60°C.
Solvent: Common solvents like methanol or ethanol.
Catalyst: A reducing agent such as sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutanamine derivatives.
Substitution: Various substituted cyclobutanamines.
Scientific Research Applications
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Dimethylamino-1-propanol
- N,N-Dimethyl-1,3-propanediamine
- 3-Diethylamino-1-propylamine
Uniqueness
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in various research applications.
Properties
IUPAC Name |
3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZVWBNYYNQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2344685-67-0 |
Source
|
Record name | rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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